molecular formula C17H13BrN2O2 B11959943 2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate CAS No. 99541-04-5

2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate

Cat. No.: B11959943
CAS No.: 99541-04-5
M. Wt: 357.2 g/mol
InChI Key: UCXALOXRZJPHFD-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate is a chemical compound with the molecular formula C17H13BrN2O2 and a molecular weight of 357.209 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a carbamate group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate typically involves the reaction of 2-methyl-8-quinolinol with 4-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the carbamate group can inhibit enzymes by forming covalent bonds with their active sites .

Comparison with Similar Compounds

2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate can be compared with other similar compounds such as:

Properties

CAS No.

99541-04-5

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

(2-methylquinolin-8-yl) N-(4-bromophenyl)carbamate

InChI

InChI=1S/C17H13BrN2O2/c1-11-5-6-12-3-2-4-15(16(12)19-11)22-17(21)20-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,20,21)

InChI Key

UCXALOXRZJPHFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=C(C=C3)Br)C=C1

Origin of Product

United States

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